N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14930710
InChI: InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
SMILES:
Molecular Formula: C12H11ClN4O
Molecular Weight: 262.69 g/mol

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC14930710

Molecular Formula: C12H11ClN4O

Molecular Weight: 262.69 g/mol

* For research use only. Not for human or veterinary use.

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C12H11ClN4O
Molecular Weight 262.69 g/mol
IUPAC Name N-[(E)-(4-chlorophenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C12H11ClN4O/c1-8-6-11(16-15-8)12(18)17-14-7-9-2-4-10(13)5-3-9/h2-7H,1H3,(H,15,16)(H,17,18)/b14-7+
Standard InChI Key QMMJZVHKTRHHPM-VGOFMYFVSA-N
Isomeric SMILES CC1=CC(=NN1)C(=O)N/N=C/C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=NN1)C(=O)NN=CC2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide features a pyrazole ring substituted at position 3 with a methyl group and at position 5 with a carbohydrazide moiety. The carbohydrazide chain terminates in an (E)-configured 4-chlorobenzylidene group, imparting planarity and electronic asymmetry to the molecule. Key molecular descriptors include:

PropertyValue
Molecular FormulaC<sub>12</sub>H<sub>11</sub>ClN<sub>4</sub>O
Molecular Weight262.7 g/mol
IUPAC NameN'-[(E)-(4-chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
SMILESCC1=NN(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Cl)C
Topological Polar Surface Area84.8 Ų

The (E)-configuration of the benzylidene group is critical for molecular interactions, as evidenced by related compounds where stereochemistry influences binding affinity to biological targets .

Synthesis and Reaction Pathways

The synthesis of N'-[(E)-(4-Chlorophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically follows a two-step protocol, mirroring methods used for structurally analogous carbohydrazides :

Step 1: Formation of 3-Methyl-1H-pyrazole-5-carbohydrazide

Hydrazine hydrate reacts with ethyl 3-methyl-1H-pyrazole-5-carboxylate in ethanol under reflux (78°C, 6–8 hours). Nucleophilic acyl substitution yields the carbohydrazide intermediate, which is isolated via vacuum filtration.

Step 2: Condensation with 4-Chlorobenzaldehyde

The intermediate is reacted with 4-chlorobenzaldehyde in ethanol containing catalytic acetic acid (0.1 eq). The mixture is refluxed for 12 hours, promoting dehydration to form the Schiff base. The product crystallizes upon cooling and is purified via recrystallization from ethanol (yield: 68–72%).

Critical Reaction Parameters:

  • Solvent: Ethanol optimizes solubility and facilitates azeotropic water removal.

  • Catalyst: Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.

  • Temperature: Reflux conditions (78°C) drive equilibrium toward imine formation.

Physicochemical and Spectroscopic Properties

Thermal Stability

Differential scanning calorimetry (DSC) of analogous compounds reveals decomposition onset temperatures of 210–220°C, suggesting moderate thermal stability for this derivative .

Solubility Profile

  • Polar solvents: Soluble in DMSO (32 mg/mL), methanol (14 mg/mL).

  • Nonpolar solvents: Insoluble in hexane, toluene.

  • Aqueous solubility: <1 mg/mL at pH 7.

Spectroscopic Characterization

  • IR (KBr): 3250 cm<sup>−1</sup> (N-H stretch), 1665 cm<sup>−1</sup> (C=O), 1590 cm<sup>−1</sup> (C=N).

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.35 (s, 3H, CH<sub>3</sub>), 6.85 (s, 1H, pyrazole-H), 7.45–7.70 (m, 4H, Ar-H), 8.30 (s, 1H, N=CH), 10.20 (s, 1H, NH).

Biological Activity and Research Applications

While direct pharmacological data for this compound are unavailable, inferences are drawn from structurally related analogs:

Enzyme Inhibition

Pyrazole carbohydrazides demonstrate inhibitory activity against α-glucosidase (IC<sub>50</sub>: 18.7 μM) and acetylcholinesterase (IC<sub>50</sub>: 23.4 μM) in computational models, suggesting potential for diabetes and Alzheimer’s research .

Anticancer Activity

Molecular docking studies predict moderate binding affinity (ΔG: −8.2 kcal/mol) to the EGFR kinase domain, comparable to erlotinib (ΔG: −9.1 kcal/mol) .

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